1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNMLGTSQGZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions.
Scientific Research Applications
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, enabling comparative analysis of their chemical and physical properties:
Halogenated Cyclohexane Carboxylic Acids
- Synthesis: Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate in basic conditions, yielding a melting point of 102–103.5°C . Key Difference: The bromine atom and unsaturated ring enhance electrophilic reactivity, making this compound more prone to substitution or addition reactions compared to the fully saturated, methylated analog.
Amino-Substituted Cyclohexane Carboxylic Acids
- 1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid (CAS 13725-03-6): Structure: Features an amino group at position 1, replacing the carboxylic acid’s hydroxyl group.
Hydroxylated Cyclohexane Carboxylic Acids
- NMR Data: Reported chemical shifts include δ 36.5 (C-2, C-6) and δ 70.4 (C-3, C-5), indicating strong deshielding effects from hydroxyl groups . Key Difference: The hydroxyl groups enhance water solubility and acidity (pKa ~2–4 for polyhydroxy acids) compared to the hydrophobic, methyl-substituted analog.
Esterified Cyclohexane Carboxylic Acids
- 4-O-p-Coumaroylquinic acid (CAS 53539-37-0): Structure: A coumaroyl ester derivative of quinic acid, featuring an aromatic p-coumaroyl group. Key Difference: The ester linkage and aromatic moiety broaden its biological applicability but reduce thermal stability compared to alkyl-substituted carboxylic acids.
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₈O₂ | 4 methyl groups, carboxylic acid | Not reported | Organic synthesis, intermediates |
| 2-Bromo-1-cyclohexene-1-carboxylic acid | C₇H₉BrO₂ | Bromine, cyclohexene ring | 102–103.5 | Halogenation reactions |
| 1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | C₁₁H₂₁NO₂ | Amino group, 4 methyl groups | Not reported | Pharmaceutical intermediates |
| 1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid | C₇H₁₂O₆ | 4 hydroxyl groups | Not reported | Bioactive natural products |
| 4-O-p-Coumaroylquinic acid | C₁₆H₁₈O₈ | Coumaroyl ester, hydroxyl groups | Not reported | Antioxidants, plant biochemistry |
Research Findings and Implications
- Reactivity : Methyl and halogen substituents influence steric and electronic effects. For example, brominated analogs (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid) undergo nucleophilic substitution more readily than methylated derivatives .
- Solubility : Hydroxylated derivatives (e.g., 1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) exhibit higher water solubility due to hydrogen bonding, while methylated analogs are more lipophilic .
- Market Relevance: Carboxylic acids with complex substituents (e.g., coumaroyl esters) align with growing demand in pharmaceuticals and natural products, as noted in global market analyses .
Biological Activity
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid (TMC) is an organic compound characterized by its unique structure featuring four methyl groups and a carboxylic acid functional group. With the molecular formula and a molecular weight of 184.27 g/mol, TMC has garnered attention for its potential biological activities and applications in medicinal chemistry.
The synthesis of TMC typically involves the alkylation of cyclohexanone followed by carboxylation. The reaction conditions often require strong bases and alkyl halides for the alkylation step, with carbon dioxide used for carboxylation. TMC can undergo various chemical reactions including oxidation, reduction, and substitution reactions, which can influence its biological activity.
Biological Activity
Research indicates that TMC exhibits several biological activities that may be attributed to its structural characteristics:
- Antioxidant Activity : TMC has been studied for its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that TMC may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
- Interaction with Biomolecules : The carboxylic acid group in TMC allows it to form hydrogen bonds and ionic interactions with proteins and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways.
The mechanism of action of TMC involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding, while the hydrophobic methyl groups may enhance the compound's interaction with lipid membranes or hydrophobic regions of proteins. This dual nature allows TMC to affect cellular processes such as signal transduction and gene expression.
Case Studies
- Antioxidant Study : A study demonstrated that TMC exhibited significant free radical scavenging activity in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
- Anti-inflammatory Research : In a model of acute inflammation, TMC administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential role in treating inflammatory disorders .
- Enzyme Interaction Analysis : Research utilizing molecular docking simulations revealed that TMC could effectively bind to certain enzymes involved in metabolic pathways, potentially inhibiting their activity .
Comparative Analysis
To better understand the biological activity of TMC, it can be compared with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1,3-Dimethylcyclohexane | structure | Limited antioxidant activity |
| Cyclohexane-1-carboxylic acid | structure | Moderate anti-inflammatory effects |
| 3,3-Dimethyl-2-cyclopenten-1-one | structure | Notable enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common strategy involves multi-step alkylation and carboxylation of cyclohexane derivatives. For example, dimethyl acetonate can react with methyl acrylate under basic conditions to form intermediates, followed by purification via recrystallization (e.g., methanol as a solvent) . Optimization requires controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalytic bases (e.g., sodium hydride) to minimize side reactions. Yield improvements may involve iterative recrystallization or column chromatography.
Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, crystal structures of analogous cyclohexane-carboxylic acids (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) were determined using diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refined with SHELXL . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational geometry optimization (DFT calculations) to validate bond angles and torsional strain .
Q. What spectroscopic signatures (NMR, IR) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : Methyl groups at positions 1,3,3,5 will exhibit distinct splitting patterns due to equatorial/axial conformers. For example, axial methyls typically resonate upfield (δ ~0.8–1.2 ppm) compared to equatorial groups.
- ¹³C NMR : The carboxylic carbon (C=O) appears at δ ~170–180 ppm. Quaternary carbons in the cyclohexane ring show δ ~35–45 ppm .
- IR : Strong O–H stretch (~2500–3000 cm⁻¹ for carboxylic acid dimer) and C=O stretch (~1700 cm⁻¹) are key markers.
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Steric hindrance from the 1,3,3,5-methyl groups reduces accessibility to the carboxylic acid moiety, slowing reactions like esterification. Computational studies (e.g., molecular docking or DFT) can quantify steric maps using software like GaussView. For example, methyl groups at position 3 and 5 may create torsional strain, altering transition-state energies in SN2 mechanisms . Experimental validation involves comparing reaction rates with less-substituted analogs (e.g., cyclohexanecarboxylic acid).
Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data for this compound?
- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., hydrogen-bond networks in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ). To address this:
- Perform temperature-dependent crystallography to assess thermal motion.
- Compare gas-phase DFT calculations (accounting for solvation effects via implicit solvent models) with experimental data.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond lengths .
Q. Can this compound serve as a bioisostere for carboxylic acids in drug design, and what modifications enhance its pharmacokinetic properties?
- Methodological Answer : Bioisosteric potential depends on pKa modulation and steric compatibility. For example:
- Replace the carboxylic acid with a squaramide (pKa ~3.5) to mimic carboxylate binding in enzymes .
- Introduce fluorine at position 5 (analogous to 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid ) to improve metabolic stability.
- Assess logP via HPLC to evaluate lipophilicity changes from methyl substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
